molecular formula C15H13BrN4O4S2 B12173161 [4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](5-bromofuran-2-yl)methanone

[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](5-bromofuran-2-yl)methanone

Cat. No.: B12173161
M. Wt: 457.3 g/mol
InChI Key: XZZVLHSUFJPZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic compound that features a benzothiadiazole moiety, a piperazine ring, and a bromofuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiadiazole and bromofuran intermediates, followed by their coupling with piperazine under specific conditions. Common reagents used in these reactions include sulfonyl chlorides, brominating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or sulfonyl groups, leading to the formation of amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and developing new therapeutic agents.

Medicine

In medicinal chemistry, 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone has potential applications as a drug candidate. Its structural features suggest it could be effective in targeting specific receptors or enzymes involved in disease pathways.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazole moiety can interact with electron-rich sites, while the piperazine ring may facilitate binding to protein targets. The bromofuran group can participate in various chemical reactions, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone
  • 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone
  • 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone

Uniqueness

The uniqueness of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromofuran moiety, in particular, enhances its reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C15H13BrN4O4S2

Molecular Weight

457.3 g/mol

IUPAC Name

[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(5-bromofuran-2-yl)methanone

InChI

InChI=1S/C15H13BrN4O4S2/c16-13-5-4-11(24-13)15(21)19-6-8-20(9-7-19)26(22,23)12-3-1-2-10-14(12)18-25-17-10/h1-5H,6-9H2

InChI Key

XZZVLHSUFJPZEW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(O2)Br)S(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.